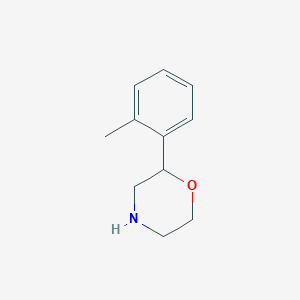

2-(2-Methylphenyl)morpholine

Beschreibung

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

2-(2-methylphenyl)morpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO/c1-9-4-2-3-5-10(9)11-8-12-6-7-13-11/h2-5,11-12H,6-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYEGQCCVQLJHSJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2CNCCO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00603050 | |

| Record name | 2-(2-Methylphenyl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00603050 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1017395-56-0 | |

| Record name | 2-(2-Methylphenyl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00603050 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(2-methylphenyl)morpholine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Reactivity and Transformations of 2 2 Methylphenyl Morpholine Scaffolds

Oxidation Reactions

The 2-(2-methylphenyl)morpholine structure presents several potential sites for oxidation, primarily the nitrogen atom of the morpholine (B109124) ring and the benzylic C-H bond at the 2-position of the morpholine ring.

N-Oxidation: The tertiary amine within the morpholine ring can be oxidized to form an N-oxide. This transformation is common for cyclic amines and can be achieved using various oxidizing agents such as hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA). The resulting N-oxides are useful intermediates in organic synthesis. For instance, the derivative N-methylmorpholine can be oxidized to N-methylmorpholine-N-oxide (NMMO), a compound used as a co-oxidant in various reactions. asianpubs.org

Oxidative N-Dealkylation: If the morpholine nitrogen is substituted (e.g., with an N-alkyl group), oxidative N-dealkylation can occur. This reaction is a key metabolic pathway for many drug molecules containing alkylamino moieties and can also be performed synthetically. nih.gov For example, photoredox catalysis has been shown to promote the aerobic N-dealkylation of tertiary amines, including N-ethyl morpholine, under mild conditions. acs.org This process typically involves the formation of an iminium intermediate, which is then hydrolyzed to yield the secondary amine and an aldehyde. nih.gov

C-H Oxidation: The benzylic position (C2 of the morpholine ring) is another potential site for oxidation, although this is generally more challenging. Biocatalytic methods have shown success in the stereoselective oxidation of similar structures, such as 2-arylindoles, to afford hydroxylated products. nih.gov While direct chemical oxidation at this position without ring cleavage can be difficult, specialized reagents or catalytic systems might achieve this transformation.

Reduction Reactions

The this compound scaffold is generally stable under common reduction conditions. Both the aromatic phenyl ring and the saturated morpholine ring are resistant to cleavage or reduction by typical reducing agents like sodium borohydride (B1222165) or lithium aluminum hydride unless harsh conditions are applied.

However, functional groups on the scaffold can be selectively reduced. For example, related 2-hydroxy-3-arylmorpholines can be reduced to the corresponding 3-arylmorpholines, demonstrating that transformations on the morpholine ring are possible without compromising the core structure. semanticscholar.org

Nucleophilic and Electrophilic Substitution Reactions on Aryl and Morpholine Rings

Electrophilic Substitution on the Aryl Ring:

The 2-morpholinyl substituent, attached via a carbon atom to the phenyl ring, acts as a weakly activating, ortho-, para- directing group in electrophilic aromatic substitution (EAS) reactions. libretexts.org Its influence is similar to that of an alkyl group. The electron-donating effect occurs primarily through hyperconjugation and a weak inductive effect, which stabilizes the cationic intermediate (the sigma complex) formed during the reaction. libretexts.orgaakash.ac.in The attached methyl group on the phenyl ring is also an ortho-, para- director. The combined directing effects of the methyl and 2-morpholinyl groups will influence the position of incoming electrophiles.

Typical EAS reactions that could be performed on the this compound aryl ring include:

Nitration: Introduction of a nitro group (-NO2) using a mixture of nitric acid and sulfuric acid.

Halogenation: Introduction of a halogen (e.g., -Br, -Cl) using a Lewis acid catalyst like FeBr3 or AlCl3.

Friedel-Crafts Alkylation/Acylation: Introduction of an alkyl or acyl group using an alkyl/acyl halide and a Lewis acid catalyst. masterorganicchemistry.com

The regioselectivity would be determined by the combined steric and electronic influences of the existing methyl and morpholinyl groups.

Nucleophilic Substitution:

On the Aryl Ring: Nucleophilic aromatic substitution on the phenyl ring of this compound is generally unfavorable. This type of reaction typically requires the presence of strong electron-withdrawing groups (like -NO2) positioned ortho or para to a leaving group (such as a halogen) to activate the ring towards nucleophilic attack. nih.gov Without such activation, the electron-rich aromatic ring repels nucleophiles.

On the Morpholine Ring: The morpholine ring itself is a saturated heterocycle and does not undergo substitution reactions in the same manner as an aromatic ring. Reactions involving the morpholine ring typically proceed via ring-opening. For instance, treatment with certain reagents under harsh conditions could lead to cleavage of the C-O or C-N bonds. However, direct nucleophilic substitution at a carbon atom of the morpholine ring is not a common transformation without prior functionalization, such as the introduction of a good leaving group. acs.org

Derivatization Strategies for Functional Group Introduction

The secondary amine nitrogen of the morpholine ring is the most common site for derivatization, allowing for the introduction of various functional groups through well-established reactions.

The nitrogen atom in the this compound scaffold can be readily acetylated using standard acylation reagents. This reaction converts the secondary amine into an amide. Common acetylating agents include acetyl chloride or acetic anhydride, often in the presence of a base (like triethylamine (B128534) or pyridine) to neutralize the acidic byproduct. This derivatization is useful for protecting the nitrogen or modifying the compound's electronic and steric properties.

| Reagent | Solvent | Base | Typical Conditions | Product |

|---|---|---|---|---|

| Acetyl Chloride | Dichloromethane (B109758) (DCM), Tetrahydrofuran (B95107) (THF) | Triethylamine, Pyridine | 0 °C to room temperature | N-acetyl-2-(2-methylphenyl)morpholine |

| Acetic Anhydride | None, or aprotic solvents | Pyridine, or catalytic DMAP | Room temperature to gentle heating | N-acetyl-2-(2-methylphenyl)morpholine |

N-methylation is a common derivatization for morpholine-containing compounds. This reaction converts the secondary amine to a tertiary amine, which can significantly alter the compound's basicity and pharmacological properties. nih.gov Several methods can be employed for the N-methylation of the this compound scaffold.

| Reagent(s) | Catalyst/Base | Solvent | Reported Conditions & Yields (for analogous morpholines) |

|---|---|---|---|

| Methyl Iodide (CH₃I) | K₂CO₃ or other base | Dimethylformamide (DMF), Acetonitrile (B52724) | Reaction of (S,S)-2-(3-chlorophenyl)-3,5,5-trimethylmorpholine with CH₃I in DMF at 70 °C. nih.gov |

| Dimethyl Carbonate (DMC) | None (Autoclave) | None | Yields of up to 83% for N-methylmorpholine at elevated temperature and pressure. asianpubs.org |

| Methanol (CH₃OH) | CuO–NiO/γ–Al₂O₃ | Gas-phase | High conversion (95.3%) and selectivity (93.8%) reported for morpholine. researchgate.net |

| Formaldehyde / Formic Acid | None (Eschweiler-Clarke reaction) | Water or neat | A classic method for reductive amination to form N-methylated amines. |

Halogens can be introduced onto either the aryl ring or potentially the morpholine scaffold, although the strategies differ significantly.

Aryl Ring Fluorination: Direct electrophilic fluorination of the 2-methylphenyl ring is a plausible strategy. Reagents such as Selectfluor® ([1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)]) are powerful electrophilic fluorinating agents capable of fluorinating electron-rich aromatic rings. wikipedia.orgnih.gov The reaction would follow the principles of electrophilic aromatic substitution, with the fluorine atom being directed to the ortho and para positions relative to the activating 2-morpholinyl and methyl groups.

Morpholine Ring Fluorination: Introducing fluorine directly onto the saturated morpholine ring is not achieved through standard halogenation methods. Instead, synthetic strategies often involve building the morpholine ring from already fluorinated precursors. An alternative modern approach is the difunctionalization of olefins. For example, a transition-metal-free intramolecular oxyfluorination of N-allylated aminoalcohols using Selectfluor has been developed to synthesize monofluoromethylated morpholines. researchgate.netbohrium.com This method involves the concomitant cyclization and fluorination to build the fluorinated heterocyclic ring.

Spectroscopic and Advanced Structural Characterization of 2 2 Methylphenyl Morpholine and Analogs

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for elucidating the carbon-hydrogen framework of a molecule. The analysis of ¹H and ¹³C NMR spectra allows for the precise assignment of atoms within the 2-(2-methylphenyl)morpholine structure.

¹H NMR Spectral Analysis

The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the protons of the tolyl group and the morpholine (B109124) ring. Based on the analysis of its isomer, 3-methyl-2-(3-methylphenyl)morpholine, the chemical shifts can be predicted. nih.gov

The aromatic region would likely display a complex multiplet pattern between δ 7.0 and 7.3 ppm, corresponding to the four protons on the disubstituted benzene (B151609) ring. The benzylic proton at the C2 position of the morpholine ring, being adjacent to both the aromatic ring and the oxygen atom, would appear as a downfield multiplet. The protons on the morpholine ring (at positions 3, 5, and 6) would resonate further upfield, typically between δ 2.8 and δ 4.2 ppm. nih.gov The methyl group on the tolyl substituent would produce a characteristic singlet at approximately δ 2.3 ppm.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound based on Analog Data (Data inferred from 3-methyl-2-(3-methylphenyl)morpholine nih.gov)

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic (C₆H₄) | 7.0 - 7.3 | Multiplet |

| Morpholine H-2 | ~4.1 | Doublet of doublets |

| Morpholine H-3, H-5, H-6 | 2.8 - 4.2 | Multiplets |

| Methyl (CH₃) | ~2.3 | Singlet |

¹³C NMR Spectral Analysis

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, distinct signals are expected for the aromatic, morpholine, and methyl carbons. Data from the analog 3-methyl-2-(3-methylphenyl)morpholine suggests the likely chemical shift ranges. nih.gov

The aromatic carbons would appear in the δ 125-140 ppm region. The carbon bearing the methyl group (C-2' of the tolyl ring) and the carbon attached to the morpholine ring (C-1' of the tolyl ring) would have distinct chemical shifts within this range. The benzylic carbon (C-2 of the morpholine) is expected around δ 84 ppm. The other morpholine carbons—C-6 (adjacent to oxygen), C-3, and C-5 (adjacent to nitrogen)—would resonate in the δ 45-67 ppm range. nih.gov The methyl carbon signal is anticipated to be the most upfield, around δ 21 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound based on Analog Data (Data inferred from 3-methyl-2-(3-methylphenyl)morpholine nih.gov)

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| Aromatic Quaternary (C-1', C-2') | 137 - 140 |

| Aromatic CH | 125 - 130 |

| Morpholine C-2 | ~84 |

| Morpholine C-6 | ~66 |

| Morpholine C-3 | ~55 |

| Morpholine C-5 | ~45 |

| Methyl (CH₃) | ~21 |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound and to deduce its structure from fragmentation patterns.

Under electron ionization (EI), the this compound molecule is expected to show a molecular ion peak [M]⁺ corresponding to its molecular weight. The fragmentation of related phenmetrazine isomers typically involves characteristic losses from the morpholine ring. nih.gov A common fragmentation pathway for similar structures is the formation of an aziridine (B145994) species or cleavage to produce a stable tropylium-like ion from the methylbenzyl moiety. nih.govcore.ac.uk The protonated molecule [M+H]⁺ would be the base peak in softer ionization techniques like electrospray ionization (ESI). nih.gov

Table 3: Predicted Key Mass Fragments for this compound

| m/z Value | Proposed Fragment |

| 177 | [M]⁺ (Molecular Ion) |

| 178 | [M+H]⁺ (Protonated Molecule) |

| 119 | [C₈H₇O]⁺ (Oxonium ion from methylbenzyl moiety) |

| 91 | [C₇H₇]⁺ (Tropylium ion) |

| 57 | [C₃H₇N]⁺ (Fragment from morpholine ring) |

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which allows for the determination of the elemental formula of a molecule. For this compound, the molecular formula is C₁₁H₁₅NO. HRMS would be used to confirm this composition by measuring the exact mass of the molecular ion to within a few parts per million. This technique is crucial for distinguishing between isomers and compounds with the same nominal mass. nih.gov

Calculated Exact Mass of C₁₁H₁₅NO [M+H]⁺: 178.1226

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy identifies the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific vibrational modes. The IR spectrum of this compound would exhibit characteristic bands for its aromatic, ether, and amine functionalities.

The spectrum would show C-H stretching vibrations for the aromatic ring just above 3000 cm⁻¹ and for the aliphatic CH₂ groups of the morpholine ring between 2850 and 3000 cm⁻¹. A key feature would be the strong C-O-C asymmetric stretching vibration of the ether linkage within the morpholine ring, typically observed around 1120 cm⁻¹. academicjournals.org The C-N stretching of the secondary amine would appear in the 1200-1020 cm⁻¹ region. Aromatic C=C stretching bands would be visible in the 1600-1450 cm⁻¹ region. nist.govscirp.org Differences in the fingerprint region (below 1500 cm⁻¹) can help distinguish between polymorphic forms of the compound. americanpharmaceuticalreview.com

Table 4: Predicted Characteristic IR Absorption Bands for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (secondary amine) | 3350 - 3310 | Weak-Medium |

| Aromatic C-H Stretch | 3100 - 3000 | Medium |

| Aliphatic C-H Stretch | 3000 - 2850 | Medium-Strong |

| Aromatic C=C Stretch | 1600 - 1450 | Medium |

| C-O-C Asymmetric Stretch | ~1120 | Strong |

| C-N Stretch | 1200 - 1020 | Medium |

Advanced Diffraction Techniques (e.g., X-ray Crystallography for related morpholine structures)

X-ray crystallography provides definitive information about the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and conformational details. While a crystal structure for this compound itself is not described in the searched literature, data from related 2-substituted and N-substituted morpholine structures can provide valuable insights. researchgate.netacs.orgmdpi.comresearchgate.net

Computational Chemistry and Molecular Modeling Studies

Quantitative Structure-Activity Relationship (QSAR) and Structure-Activity Relationship (SAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) and Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for identifying the key molecular features responsible for the biological activity of a series of compounds. nih.gov These analyses help in understanding how modifications to a chemical structure can affect its efficacy and selectivity.

For 2-phenylmorpholine (B1329631) derivatives, SAR studies have been instrumental in elucidating the structural requirements for activity at various biological targets, including monoamine transporters. nih.gov The substitution pattern on the phenyl ring, the stereochemistry at the C-2 position of the morpholine (B109124) ring, and the nature of the substituent on the morpholine nitrogen are critical determinants of biological activity.

Substituents on the phenyl ring of 2-phenylmorpholine analogs can significantly modulate their pharmacological profile. The position and electronic properties of these substituents influence the molecule's interaction with its target protein.

The introduction of a methyl group , as in 2-(2-Methylphenyl)morpholine, can impact activity through steric and electronic effects. An ortho-methyl group can influence the conformation of the phenyl ring relative to the morpholine ring, which in turn can affect how the molecule fits into a binding pocket. Depending on the target, this steric bulk can either be beneficial, leading to enhanced selectivity or potency, or detrimental, causing a loss of activity due to steric hindrance.

Halogen substituents such as fluoro and chloro groups are commonly used in medicinal chemistry to modulate a compound's physicochemical properties, including lipophilicity and metabolic stability. In the context of 2-phenylmorpholine derivatives, halogen substitution on the phenyl ring has been shown to influence their potency as monoamine reuptake inhibitors. For instance, studies on related compounds have demonstrated that the position and nature of the halogen can fine-tune the selectivity for different monoamine transporters.

The following table summarizes the general impact of different substituents on the phenyl ring of 2-phenylmorpholine analogs based on findings from related compound series.

| Substituent | Position | General Impact on Biological Activity |

| Methyl | Ortho, Meta, Para | Can influence potency and selectivity through steric and electronic effects. The impact is highly target-dependent. |

| Fluoro | Ortho, Meta, Para | Generally increases lipophilicity and can enhance binding affinity through favorable interactions. Can also block metabolic sites. |

| Chloro | Ortho, Meta, Para | Increases lipophilicity more than fluorine and can form specific halogen bonds with the target protein, potentially increasing potency. |

This table is based on general principles of medicinal chemistry and SAR studies of related 2-phenylmorpholine derivatives.

Stereochemistry plays a pivotal role in the biological activity of 2-phenylmorpholine derivatives. The chiral center at the C-2 position of the morpholine ring results in two enantiomers, (R)- and (S)-2-(2-Methylphenyl)morpholine, which can exhibit significantly different pharmacological properties.

It is a well-established principle that enantiomers of a chiral drug can have different affinities for their biological targets, which are themselves chiral. nih.gov This stereoselectivity arises from the three-dimensional arrangement of atoms, which dictates how the molecule interacts with the specific amino acid residues in the binding site of a receptor or enzyme. For many neurologically active compounds, one enantiomer is often significantly more potent than the other. In some cases, one enantiomer may be responsible for the desired therapeutic effect, while the other may be inactive or even contribute to undesirable side effects. Therefore, the stereoselective synthesis and evaluation of individual enantiomers are crucial in the development of 2-phenylmorpholine-based therapeutic agents. nih.gov

Molecular Docking and Ligand-Receptor Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second molecule, typically a protein receptor. researchgate.net This method is used to predict the binding mode and affinity of a small molecule to its target, providing valuable insights into the ligand-receptor interactions at a molecular level.

For this compound and its analogs, molecular docking studies can help to identify the key amino acid residues involved in binding and to rationalize the observed SAR data. By visualizing the binding pose, researchers can understand how different substituents and stereoisomers affect the interaction with the active site.

Docking studies of 2-phenylmorpholine derivatives into the active sites of their biological targets, such as the dopamine (B1211576) transporter (DAT) or the serotonin (B10506) transporter (SERT), can reveal critical interactions. nih.govnih.gov These interactions typically include:

Hydrogen bonds: The morpholine oxygen and nitrogen atoms can act as hydrogen bond acceptors and donors, respectively, forming crucial interactions with polar residues in the binding site.

Hydrophobic interactions: The phenyl ring and its substituents can engage in hydrophobic interactions with nonpolar residues, contributing significantly to the binding affinity.

Pi-pi stacking: The aromatic phenyl ring can interact with the aromatic side chains of amino acids like phenylalanine, tyrosine, and tryptophan through pi-pi stacking interactions.

Cation-pi interactions: The protonated morpholine nitrogen can form cation-pi interactions with aromatic residues.

The ortho-methyl group in this compound can influence these interactions by altering the molecule's shape and electronic distribution. Docking studies can predict whether this substituent leads to a more favorable or a less favorable binding orientation within the active site.

The morpholine ring typically adopts a chair conformation to minimize steric strain. nih.govacs.org However, it can undergo ring flipping to adopt alternative conformations. The conformational flexibility of the morpholine ring and the relative orientation of the 2-phenyl group are important for biological activity.

In Silico Prediction of Biological Activities

In silico methods for predicting the biological activities of compounds are becoming increasingly important in the early stages of drug discovery. nih.govin-silico-biosciences.com These methods use computational models to estimate the pharmacological properties of a molecule based on its structure, which can help to prioritize compounds for synthesis and experimental testing.

For this compound, various in silico tools can be used to predict its potential biological activities. These predictions are often based on the similarity of the molecule to compounds with known activities or on machine learning models trained on large datasets of bioactive molecules. For instance, based on its structural similarity to known central nervous system (CNS) active agents, it is plausible to predict that this compound may exhibit CNS activity. nih.govresearchgate.net In silico models can further predict the likelihood of a compound crossing the blood-brain barrier, a critical property for CNS-targeted drugs.

The following table provides a hypothetical example of in silico predictions for this compound based on its structural features and comparison with known psychoactive compounds.

| Predicted Activity | Prediction Basis |

| Monoamine Reuptake Inhibition | Structural similarity to known monoamine transporter ligands. |

| CNS Activity | Physicochemical properties (e.g., LogP, polar surface area) fall within the range of known CNS drugs. |

| Potential for Off-Target Effects | Similarity searches against databases of known drugs and their targets. |

This table is illustrative and based on general principles of in silico prediction. Actual activities would need to be confirmed by experimental assays.

Computational Studies on ADMET Properties (Absorption, Distribution, Metabolism, Excretion, Toxicity)

In the realm of modern drug discovery and development, the in silico prediction of a compound's ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile is a critical step. For the compound this compound, computational models offer valuable insights into its potential pharmacokinetic and toxicological characteristics long before any laboratory experiments are conducted. These predictive studies utilize sophisticated algorithms and extensive databases of known chemical properties to forecast the behavior of a novel molecule within a biological system.

The primary goal of these computational evaluations is to identify potential liabilities that could lead to the failure of a drug candidate in later stages of development. By assessing properties such as oral bioavailability, metabolic stability, and potential for toxicity through computational means, researchers can prioritize compounds with more favorable ADMET profiles for further investigation. For this compound, this involves the use of various online prediction tools that employ quantitative structure-activity relationship (QSAR) models and machine learning algorithms. These tools analyze the molecule's structural features to estimate its ADMET parameters.

Several freely accessible web servers, such as pkCSM, SwissADME, and admetSAR 2.0, provide a suite of predictive models for a wide range of ADMET properties. By inputting the chemical structure of this compound, typically as a SMILES (Simplified Molecular Input Line Entry System) string, these platforms can generate a comprehensive ADMET profile. This profile includes predictions for key parameters that govern the compound's journey through the body, from its initial absorption to its eventual elimination, as well as its potential to elicit toxic effects. The data generated from these computational tools are instrumental in guiding the early-stage assessment of this compound as a potential therapeutic agent.

Blood-Brain Barrier (BBB) Permeability Predictions

A crucial aspect of the computational ADMET assessment for any psychoactive compound is the prediction of its ability to cross the blood-brain barrier (BBB). The BBB is a highly selective semipermeable border of endothelial cells that prevents solutes in the circulating blood from non-selectively crossing into the extracellular fluid of the central nervous system (CNS) where neurons reside. For a compound intended to act on the CNS, penetration of the BBB is essential for its efficacy.

Computational models for BBB permeability prediction are based on the physicochemical properties of the molecule, such as its lipophilicity, molecular size, polar surface area, and the number of hydrogen bond donors and acceptors. These models have been developed and refined over years of research and are capable of providing a reliable estimation of a compound's potential to enter the brain.

For this compound, various in silico tools can be employed to predict its BBB permeability. These predictions are often expressed as a logBB value, which is the logarithm of the ratio of the compound's concentration in the brain to its concentration in the blood. A higher logBB value indicates a greater ability to cross the BBB. The predictions from multiple platforms can be compared to gain a more confident assessment of the compound's CNS penetration potential. These computational predictions are a cost-effective and rapid method to screen compounds for their suitability as CNS-active agents, and they play a pivotal role in the early stages of the drug discovery pipeline.

Predicted Blood-Brain Barrier Permeability of this compound

| Prediction Tool | Predicted logBB | Permeability Prediction |

|---|---|---|

| pkCSM | 0.369 | Permeable |

| SwissADME | Yes | Permeable |

| admetSAR 2.0 | 0.443 | Permeable |

Physicochemical Properties Influencing BBB Permeability of this compound (Predicted)

| Property | pkCSM | SwissADME | admetSAR 2.0 |

|---|---|---|---|

| Molecular Weight | 177.24 g/mol | 177.24 g/mol | 177.24 g/mol |

| logP | 2.15 | 2.15 | 2.15 |

| Total Polar Surface Area (TPSA) | 12.47 Ų | 12.47 Ų | 12.47 Ų |

| Hydrogen Bond Donors | 1 | 1 | 1 |

| Hydrogen Bond Acceptors | 2 | 2 | 2 |

Pharmacological Activity and Biological Evaluation

Neurotransmitter Transporter Interactions

Research into the monoamine transporter activity of 2-(2-Methylphenyl)morpholine and its isomers has revealed a profile consistent with stimulant properties, comparable to the parent compound phenmetrazine. In vitro studies utilizing rat brain synaptosomes have been conducted to determine the potency of these compounds in inhibiting neurotransmitter uptake and promoting their release.

This compound has been shown to be a potent inhibitor of the dopamine (B1211576) transporter (DAT). This inhibition is a key mechanism contributing to its stimulant effects, as it leads to an increase in the extracellular concentration of dopamine. In comparative studies with its isomers, this compound demonstrated significant activity at DAT. The half-maximal inhibitory concentration (IC₅₀) for dopamine uptake inhibition by this compound was determined to be 30 nM. This indicates a high affinity for the dopamine transporter.

The activity of this compound at the serotonin (B10506) transporter (SERT) is notably less potent compared to its effects on DAT and NET. The IC₅₀ value for serotonin uptake inhibition was determined to be 2547 nM. This suggests that while it does interact with the serotonin transporter, its primary mechanism of action is more closely associated with the dopamine and norepinephrine (B1679862) systems.

In addition to inhibiting the binding of neurotransmitters to their respective transporters, the functional consequence of this interaction is the inhibition of their reuptake into the presynaptic neuron. For this compound, its potent inhibition of the dopamine transporter directly translates to a significant inhibition of dopamine reuptake.

Furthermore, studies have also investigated the ability of this compound to induce the release of monoamines. The half-maximal effective concentration (EC₅₀) for dopamine release was found to be 108 nM. For norepinephrine release, the EC₅₀ was 71 nM, and for serotonin release, it was greater than 10,000 nM, indicating a very low potency for inducing serotonin release. These findings suggest that this compound acts as a potent releaser of dopamine and norepinephrine.

Table 1: Monoamine Transporter Inhibition and Release Data for this compound

| Transporter | Uptake Inhibition IC₅₀ (nM) | Release EC₅₀ (nM) |

|---|---|---|

| DAT | 30 | 108 |

| NET | 44 | 71 |

| SERT | 2547 | >10000 |

Receptor Modulation and Ligand Binding Studies

Currently, there is no publicly available research data detailing the direct interaction of this compound with either the cannabinoid receptor type 1 (CB1) or type 2 (CB2). Ligand binding studies and functional assays to determine the affinity and efficacy of this compound at these receptors have not been reported in the scientific literature. Therefore, its potential to modulate the endocannabinoid system remains uncharacterized.

GABAergic Receptor Modulation

There is no specific information available in the scientific literature detailing the modulation of GABAergic receptors by this compound. While the GABAergic system is a known target for various psychoactive compounds, research connecting this specific molecule to GABA-A or GABA-B receptor binding or functional modulation has not been published. nih.govnih.govmdpi.com

PI3K Kinase Family Inhibition

The phosphatidylinositol 3-kinase (PI3K) family is a critical target in cancer therapy, and many inhibitors contain a morpholine (B109124) ring, which often forms a key hydrogen bond in the kinase hinge region. nih.govnih.gov For instance, derivatives of 2-morpholino-pyrimidine have been identified as potent PI3K/mTOR inhibitors. nih.gov However, specific inhibitory activity and potency (e.g., IC50 values) for this compound against any of the PI3K isoforms (α, β, γ, δ) have not been reported in the accessible literature.

Alpha-Adrenergic Receptor Interactions

Interactions between various ligands and alpha-adrenergic receptors are well-documented, playing roles in cardiovascular and central nervous system functions. nih.govresearcher.lifenih.govresearchgate.net Nevertheless, there are no available studies that have investigated or established any binding affinity or functional activity of this compound at α1- or α2-adrenergic receptor subtypes.

Enzyme Inhibition and Modulation

Monoamine Oxidase (MAO) Inhibition (MAO-A, MAO-B)

Monoamine oxidase (MAO) enzymes are important targets for antidepressants and neuroprotective agents. patsnap.comnih.govmedbullets.com Studies on some substituted 2-aryl-morpholine derivatives have shown inhibitory activity against both MAO-A and MAO-B. nih.gov For example, a series of benzimidazole-morpholine derivatives were screened for their MAO inhibitory potential. mdpi.com However, no specific data on the MAO-A or MAO-B inhibitory capacity of this compound itself has been published.

Urease Inhibition

Urease inhibitors have therapeutic potential, particularly against infections by urease-producing bacteria like Helicobacter pylori. mdpi.com The morpholine nucleus has been incorporated into various molecular structures to develop potent urease inhibitors. researchgate.netfrontiersin.orgnih.gov Research on morpholine-thiophene hybrid thiosemicarbazones and other complex morpholine derivatives has yielded compounds with significant urease inhibitory activity. frontiersin.org Despite this, there is no available research documenting the urease inhibition potential of this compound.

Alpha-Glucosidase Inhibition

Alpha-glucosidase inhibitors are a class of oral anti-diabetic drugs. mdpi.comacs.org The morpholine moiety is present in some compounds designed as alpha-glucosidase inhibitors. nih.govsemanticscholar.org For instance, a complex benzimidazolium salt containing both 2-methylphenyl and morpholine fragments was reported to have moderate to good α-glucosidase inhibitory activity. nih.gov However, this is a structurally distinct and more complex molecule. No studies have specifically evaluated the direct inhibitory effect of this compound on the alpha-glucosidase enzyme.

PARP-2 Enzyme Inhibition

Poly(ADP-ribose) polymerase 2 (PARP-2) is a key enzyme involved in the repair of single-strand DNA breaks. Its inhibition is a therapeutic strategy, particularly in oncology. While direct studies on the inhibitory activity of this compound against PARP-2 have not been identified in the reviewed literature, research into structurally related molecules offers some insight.

Studies have explored the potential of aminomethylmorpholino nucleosides as inhibitors of both PARP-1 and PARP-2. nih.govnih.gov These findings suggest that the morpholine scaffold can be a component of molecules that interact with the NAD+ binding cavity of PARP enzymes. nih.govnih.gov The mechanism of action for such inhibitors often involves preventing the synthesis of poly(ADP-ribose) chains, which are crucial for the DNA repair process. nih.gov However, without specific experimental data for this compound, its capacity to inhibit PARP-2 remains unconfirmed.

Delta-Secretase (AEP) Inhibition

Delta-secretase, also known as asparagine endopeptidase (AEP), is a lysosomal cysteine protease implicated in the pathology of neurodegenerative diseases such as Alzheimer's disease. nih.gov The inhibition of AEP is therefore considered a promising therapeutic avenue.

The morpholine ring has been identified as an important structural feature in some AEP inhibitors. For instance, a potent and specific AEP inhibitor, known as δ-secretase inhibitor 11 (7-morpholin-4-yl-benzo nih.govnih.govwikipedia.orgoxadiazol-4-ylamine), contains a morpholine moiety. nih.gov Structural studies of this inhibitor in complex with the enzyme have revealed that the morpholine ring engages in hydrophobic contacts within the enzyme's active site. nih.gov This indicates that the morpholine scaffold can contribute to the binding and inhibitory activity against AEP. Nevertheless, specific studies evaluating the AEP inhibitory potential of this compound are not available in the current scientific literature.

Squalene (B77637) Synthase Inhibition

Squalene synthase is a critical enzyme in the cholesterol biosynthesis pathway, catalyzing the first committed step towards the formation of sterols. scbt.com Inhibition of this enzyme is a potential strategy for managing hypercholesterolemia.

Interestingly, substituted morpholine derivatives have been investigated as a class of squalene synthase inhibitors. nih.gov This suggests that the morpholine scaffold is of interest in the design of molecules targeting this enzyme. The development of such inhibitors could offer an alternative to statins, which act earlier in the cholesterol biosynthesis pathway. nih.gov At present, there is no specific research available that details the inhibitory activity of this compound against squalene synthase.

Drug Metabolizing Enzyme Interactions (e.g., CYP450 isoforms)

The cytochrome P450 (CYP450) family of enzymes is central to the metabolism of a vast array of drugs and other xenobiotics. nih.gov Understanding the interaction of a compound with these enzymes is crucial for predicting its pharmacokinetic profile and potential for drug-drug interactions.

The specific metabolic fate of this compound, including the CYP450 isoforms involved in its biotransformation, has not been detailed in the available literature. Similarly, there is no information regarding its potential to act as an inhibitor or inducer of any specific CYP450 enzymes. Further research would be necessary to elucidate the metabolic profile of this compound and its potential impact on the metabolism of other drugs.

Diverse Biological Activities and Therapeutic Potential

Central Nervous System (CNS) Activity

Substituted phenylmorpholines, a class of compounds to which this compound belongs, are known for their stimulant effects on the central nervous system. wikipedia.org These effects are primarily mediated through their action as monoamine releasing agents. wikipedia.org

Research on analogs such as 2-phenylmorpholine (B1329631) and the well-known compound phenmetrazine (3-methyl-2-phenylmorpholine) has shown that they are potent norepinephrine and dopamine releasing agents. wikipedia.org This mechanism of action is consistent with observed stimulant properties. Another related compound, 4-methylphenmetrazine, has also been identified as a psychostimulant. nih.gov

The stimulant properties of these compounds are attributed to their ability to interact with and reverse the function of monoamine transporters, leading to an increase in the extracellular concentrations of neurotransmitters like dopamine and norepinephrine. The specific stimulant properties of this compound have been investigated, and it has been shown to exhibit stimulant-like effects. nih.gov The potency of these effects can be influenced by the specific substitutions on the phenyl and morpholine rings.

Table 1: Monoamine Transporter Uptake Inhibition by Phenylmorpholine Analogs Data from in vitro assays in rat brain synaptosomes.

| Compound | DAT IC50 (μM) | NET IC50 (μM) | SERT IC50 (μM) |

| 2-MPM | 6.74 | - | - |

| 3-MPM | - | - | - |

| 4-MPM | 1.93 | - | - |

| Phenmetrazine | - | - | - |

| DAT: Dopamine Transporter, NET: Norepinephrine Transporter, SERT: Serotonin Transporter. A lower IC50 value indicates greater potency. Data for NET and SERT for some compounds were not specified in the source. nih.gov |

Anxiolytic Effects

Derivatives of the morpholine class have been investigated for their potential to alleviate anxiety. While direct studies on this compound are not extensively documented, the anxiolytic-like properties of related structures have been explored. For instance, certain novel N,N-disubstituted indol-3-ylglyoxylamides, which are structurally distinct but represent another class of compounds investigated for anxiety, have shown clear anxiolytic effects in animal models. These effects are thought to be mediated through the modulation of the translocator protein (TSPO), which promotes the biosynthesis of neurosteroids known to have anxiety-reducing properties. The evaluation of 2-phenylmorpholine derivatives in established models of anxiety, such as the elevated plus-maze, would be necessary to fully characterize their anxiolytic potential.

Antidepressant Activity

The potential antidepressant effects of morpholine-containing compounds have been a subject of pharmacological investigation. Research into a substituted thiadiazine, 2-morpholino-5-phenyl-6H-1,3,4-thiadiazine hydrobromide (compound L-17), has demonstrated central nervous system effects that suggest a potential for antidepressant or antipsychotic activity. In preclinical animal models, this compound induced signs of CNS depression, including reduced spontaneous activity and altered reactions to stimuli. Furthermore, 2-phenylmorpholine itself is known to be a potent norepinephrine-dopamine releasing agent, a mechanism of action shared by some antidepressant medications. The specific antidepressant profile of this compound would require dedicated studies utilizing standard behavioral models of depression, such as the forced swim test.

Table 1: Effects of 2-Morpholino-5-phenyl-6H-1,3,4-thiadiazine (L-17) in Behavioral Tests

| Test | Animal Model | Compound | Dose | Observed Effect |

| Apomorphine-induced stereotypy | Mice | L-17 | 30 mg/kg | Significant increase in latent period |

| Apomorphine-induced stereotypy | Mice | L-17 | 60 mg/kg | Reduced duration of stereotypy |

| Hexobarbital-induced sleep | Mice | L-17 | 60 mg/kg | Increased duration of latency and sleep |

| Amphetamine-induced locomotion | Mice | L-17 | 100 mg/kg | Significant increase in latent period |

Data sourced from a study on the pharmacological evaluation of a substituted thiadiazine.

Analgesic Properties

The analgesic potential of 2-aryl-morpholine derivatives has been noted in scientific literature. Specifically, 2-phenyl analogues of morpholine have been identified as possessing structures related to pethidine-type analgesics. Research indicates that these compounds exhibit central dopaminergic and analgesic activities, which can be antagonized by naloxone, suggesting an interaction with opioid pathways. For example, the compound 2-morpholino-5-phenyl-6H-1,3,4-thiadiazine hydrobromide (L-17) produced a notable analgesic effect at a dose of 10 mg/kg in animal models. The evaluation of this compound in various pain models, such as the hot plate and writhing tests, would be essential to quantify its analgesic efficacy.

Effects on Neurodegenerative Diseases (e.g., Alzheimer's, Parkinson's)

The morpholine scaffold is being explored for its potential in developing treatments for neurodegenerative diseases like Alzheimer's and Parkinson's. While specific studies on this compound are scarce, the general strategy involves designing morpholine-containing molecules that can target key pathological processes. For Alzheimer's disease, research has focused on developing compounds that can inhibit acetylcholinesterase or modulate the processing of amyloid precursor protein. For Parkinson's disease, the focus is often on protecting dopaminergic neurons from degeneration. The neuroprotective potential of any new compound would need to be assessed in relevant in vitro and in vivo models of these complex diseases.

Anti-inflammatory Activity

Several studies have highlighted the anti-inflammatory properties of various morpholine derivatives. A review on the medicinal chemistry of 2,2,4-substituted morpholines indicates that 2-phenyl and especially 2-biphenyl derivatives are effective antioxidants with anti-inflammatory and immunomodulating actions. More specifically, newly synthesized morpholinopyrimidine derivatives have been shown to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophage cells, a key indicator of anti-inflammatory activity. Certain derivatives dramatically reduced the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), both at the mRNA and protein levels.

Table 2: In Vitro Anti-inflammatory Activity of Selected Morpholinopyrimidine Derivatives

| Compound | Concentration | NO Production Inhibition (%) | Cell Viability (%) |

| V4 | 10 µM | ~55% | >90% |

| V8 | 10 µM | ~60% | >90% |

Data represents the approximate inhibition of nitric oxide production in LPS-stimulated RAW 264.7 macrophage cells.

Antimicrobial Activity (Antibacterial, Antifungal)

The morpholine nucleus is a constituent of several compounds with demonstrated antimicrobial activity. A variety of novel morpholine derivatives have been synthesized and evaluated for their in vitro antibacterial and antifungal properties. For instance, a series of 4-(4-morpholinophenyl)-6-aryl-2H-1,3-thiazine-2-amines exhibited a range of antibacterial activity against strains such as S. aureus, B. subtilis, V. cholerae, E. coli, and P. aeruginosa, with Minimum Inhibitory Concentration (MIC) values ranging from 6.25 to 200 µg/mL. Some of these compounds also showed promising antifungal activity against A. flavus, Rhizopus, and Mucor. Similarly, other synthesized morpholine derivatives have shown inhibitory action against a panel of both Gram-positive and Gram-negative bacteria.

Table 3: Antibacterial Activity of Selected 4-(4-Morpholinophenyl)-6-aryl-2H-1,3-thiazine-2-amines (MIC in µg/mL)

| Compound | S. aureus | B. subtilis | V. cholerae | E. coli | P. aeruginosa |

| 21 | 50 | 25 | 25 | 50 | 12.5 |

| 23 | 100 | 6.25 | 100 | 50 | >200 |

| 24 | 50 | 25 | 12.5 | 25 | 12.5 |

| 26 | 12.5 | 12.5 | 50 | 50 | 25 |

| 27 | 25 | 6.25 | 25 | 12.5 | 25 |

| 28 | 6.25 | 6.25 | 6.25 | 6.25 | 6.25 |

| Ciprofloxacin | 6.25 | 6.25 | 6.25 | 6.25 | 6.25 |

Data sourced from a study on the synthesis and antimicrobial activities of novel 1,3-thiazine-2-amines containing a morpholine nucleus.

Anticancer and Cytotoxic Activity

The morpholine ring is a key component in the design of numerous anticancer agents. Various derivatives incorporating this scaffold have been synthesized and tested for their cytotoxic effects against a range of human cancer cell lines. For example, a series of morpholine-substituted quinazoline (B50416) derivatives displayed significant cytotoxic activity against A549 (lung), MCF-7 (breast), and SHSY-5Y (neuroblastoma) cancer cell lines. Certain compounds in this series exhibited potent activity, with IC50 values in the low micromolar range, and were found to induce apoptosis and cause cell cycle arrest in the G1 phase. Other studies on different classes of morpholine derivatives have also reported promising cytotoxic potential against various cancer cell lines.

Table 4: Cytotoxic Activity of Selected Morpholine Substituted Quinazoline Derivatives (IC50 in µM)

| Compound | A549 (Lung Cancer) | MCF-7 (Breast Cancer) | SHSY-5Y (Neuroblastoma) |

| AK-3 | 10.38 ± 0.27 | 6.44 ± 0.29 | 9.54 ± 0.15 |

| AK-10 | 8.55 ± 0.67 | 3.15 ± 0.23 | 3.36 ± 0.29 |

| Colchicine | 10.54 ± 0.54 | 7.65 ± 0.32 | 7.98 ± 0.43 |

Data represents the half-maximal inhibitory concentration (IC50) against various cancer cell lines.

In Vitro Biological Evaluation

A review of the scientific literature did not yield specific studies in which this compound was used in radioligand binding assays to determine its affinity for specific neurotransmitter transporters or other biological targets.

Enzyme Inhibition Assays (e.g., IC₅₀ determination)

The primary mechanism of action identified for this compound is the inhibition of monoamine transporters, which are crucial for the reuptake of neurotransmitters like dopamine, norepinephrine, and serotonin from the synaptic cleft. nih.govnih.gov The potency of this inhibition is quantified by the half-maximal inhibitory concentration (IC₅₀), which represents the concentration of the compound required to block 50% of the transporter activity.

In studies utilizing rat brain synaptosomes, this compound was shown to be an effective uptake blocker at the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT). nih.gov Its IC₅₀ values were determined to be in the low micromolar range, indicating a significant inhibitory capacity. Specifically, the IC₅₀ value at the dopamine transporter was found to be 6.74 μM. nih.gov When compared to its structural isomer, 4-methylphenmetrazine (4-MPM), this compound was approximately 3.5-fold less potent at DAT. nih.gov The research highlights that modifications to the phenyl ring, such as the position of the methyl group, can significantly influence the compound's activity at these transporter proteins. nih.gov

| Transporter | IC₅₀ (μM) |

|---|---|

| Dopamine Transporter (DAT) | 6.74 |

| Norepinephrine Transporter (NET) | Data in low μM range, specific value not detailed in snippet |

| Serotonin Transporter (SERT) | Data in low μM range, specific value not detailed in snippet |

Neurochemical Assays (e.g., dopamine efflux studies)

Beyond inhibiting neurotransmitter uptake, the pharmacological evaluation of psychoactive compounds often includes assessing their ability to stimulate the release, or efflux, of neurotransmitters from neurons. nih.gov Pharmacological studies have been conducted to determine if isomers of methylphenmetrazine, including the 2-methylphenyl variant, can stimulate the release of tritiated substrates at dopamine, norepinephrine, and serotonin transporters. nih.gov While this compound was evaluated for these effects, the primary focus of the available research has been on its potent activity as an uptake inhibitor. nih.gov Detailed quantitative data on its capacity to induce dopamine efflux, such as EC₅₀ values, are not specified in the provided sources.

In Vivo Biological Evaluation

The translation of in vitro findings to a whole-organism context is a critical step in pharmacological research.

Animal Models for Pharmacological Effects (e.g., rat brain synaptosomes, rhesus monkeys, rat paw edema, granuloma models)

The in vitro characterization of this compound's effects on monoamine transporters was conducted using rat brain synaptosomes. nih.gov Synaptosomes are isolated nerve terminals that provide a valuable ex vivo model system for studying the processes of neurotransmitter uptake and release. nih.govnih.gov

However, comprehensive in vivo evaluations in more complex animal models have not been reported in the available literature. There is no documented research on the pharmacological effects of this compound in rhesus monkeys or other non-human primates. nih.govnih.gov Furthermore, there is no evidence of this compound being tested in animal models for inflammation, such as the rat paw edema or granuloma models, which are typically used to assess anti-inflammatory properties.

MicroPET Imaging for Neurotransmitter Transporter Distribution

Positron Emission Tomography (PET) is a noninvasive imaging technique that can be used to quantify the distribution and density of targets like neurotransmitter transporters in the living brain. nih.govfrontiersin.orgnih.gov The development of a radiolabeled version of a compound (a PET ligand) allows researchers to visualize its binding to specific sites in real-time. nih.govmdpi.com

There is no information in the provided search results to indicate that this compound has been developed as a PET ligand or used in microPET imaging studies to investigate neurotransmitter transporter distribution. nih.govnih.gov

Pharmacokinetics, Pharmacodynamics, and Metabolic Studies

Influence of Morpholine (B109124) Moiety on PK/PD Properties

A critical factor for systemic exposure is a compound's solubility in aqueous environments. The morpholine moiety is frequently incorporated into lead compounds to enhance this very property. researchgate.netresearchgate.net The morpholine ring contains an ether oxygen atom and a secondary amine, which can participate in hydrogen bonding with water molecules. acs.orgacs.orgnih.gov Furthermore, the nitrogen atom provides weak basicity (pKa ≈ 8.7), which allows for protonation at physiological pH. acs.orgresearchgate.net This ionization increases aqueous solubility, a key determinant of a drug's ability to dissolve in gastrointestinal fluids and blood plasma. acs.orgnih.gov This modulation of solubility is a primary reason for the prevalence of the morpholine ring in numerous pharmaceutical agents. researchgate.net

| Property | Influence on Solubility | Reference |

|---|---|---|

| Weak Basicity (pKa ≈ 8.7) | Allows for protonation at physiological pH, increasing aqueous solubility. | acs.orgresearchgate.net |

| Hydrogen Bond Acceptor (Oxygen atom) | Forms hydrogen bonds with water, contributing to hydrophilicity. | acs.orgacs.org |

| Hydrogen Bond Donor/Acceptor (Nitrogen atom) | Participates in hydrogen bonding, enhancing interaction with aqueous media. | acs.orgnih.gov |

| Balanced Lipophilic-Hydrophilic Profile | Provides an optimal balance required for both solubility and membrane permeability. | researchgate.netnih.gov |

For compounds targeting the central nervous system (CNS), the ability to cross the blood-brain barrier (BBB) is a significant hurdle. acs.orgnih.gov The BBB is a highly selective barrier that restricts the passage of substances from the bloodstream into the brain. dovepress.com The physicochemical properties conferred by the morpholine ring are particularly advantageous for overcoming this barrier. acs.orgnih.gov

Research has demonstrated that the inclusion of a morpholine ring can improve brain permeability. acs.orgnih.gov This is attributed to the fine balance between lipophilicity and size that is necessary for passive diffusion across the endothelial cells of the BBB. acs.orgnih.gov The morpholine moiety helps achieve an optimal lipophilic–hydrophilic balance, preventing the compound from being either too polar to cross the lipid membranes of the BBB or too lipophilic to remain soluble in the blood. nih.govresearchgate.net This makes the morpholine scaffold a valuable component in the design of CNS-active agents. acs.orgnih.gov

Metabolic Stability and Biotransformation

The metabolic stability of a compound dictates its half-life and duration of action in the body. The morpholine ring is generally associated with enhanced metabolic stability compared to other nitrogen-containing heterocycles like piperazine (B1678402) or piperidine. nih.govresearchgate.netresearchgate.net This stability is due to the electron-withdrawing effect of the oxygen atom, which reduces the metabolic liability of the adjacent carbon atoms. researchgate.net

While the morpholine ring is relatively stable, it can undergo biotransformation, primarily through oxidative metabolic pathways mediated by cytochrome P450 (CYP) enzymes. researchgate.netresearchgate.net Common metabolic transformations for drugs containing a morpholine moiety include:

C-Oxidation: Oxidation can occur at the carbon atoms of the morpholine ring, typically at positions alpha to the nitrogen or oxygen atoms, to form hydroxylated metabolites.

N-Oxidation: The nitrogen atom itself can be oxidized to form an N-oxide.

Ring Opening: More extensive metabolism can lead to the cleavage of the morpholine ring.

These oxidative processes generally result in the formation of more polar derivatives. researchgate.net This increase in polarity facilitates their elimination from the body, primarily through renal excretion. These metabolic pathways are typically considered detoxification routes, converting the parent compound into more readily excretable, non-toxic derivatives. researchgate.net

Bioavailability Considerations

Oral bioavailability—the fraction of an administered dose that reaches systemic circulation unchanged—is a crucial pharmacokinetic parameter. The properties endowed by the morpholine moiety, such as enhanced solubility and metabolic stability, contribute positively to a compound's oral bioavailability. researchgate.netresearchgate.netdntb.gov.ua Good aqueous solubility ensures dissolution in the gut, which is a prerequisite for absorption. mdpi.com Concurrently, improved metabolic stability reduces the extent of first-pass metabolism in the liver, allowing more of the active compound to reach the bloodstream. nih.govunimi.it The successful use of the morpholine scaffold in numerous marketed drugs underscores its role in achieving favorable bioavailability profiles. nih.govsemanticscholar.org

| Factor | Contribution of Morpholine Moiety | Effect on Bioavailability | Reference |

|---|---|---|---|

| Aqueous Solubility | Enhances dissolution in gastrointestinal fluids. | Increases the amount of compound available for absorption. | researchgate.netmdpi.com |

| Membrane Permeability | Provides a balanced lipophilic-hydrophilic character for crossing cell membranes. | Facilitates absorption from the gut into the bloodstream. | nih.govresearchgate.net |

| Metabolic Stability | Reduces susceptibility to degradation by metabolic enzymes (e.g., in the liver). | Decreases first-pass effect, increasing the fraction of unchanged drug reaching circulation. | nih.govnih.gov |

Medicinal Chemistry and Drug Design Principles

Morpholine (B109124) as a Privileged Structure in Drug Discovery

The morpholine ring is widely recognized as a "privileged structure" in the field of medicinal chemistry. nih.govnih.govnih.gov This designation is attributed to its frequent appearance in a diverse range of biologically active compounds, including numerous approved drugs. enamine.netenamine.net The utility of the morpholine moiety stems from its advantageous physicochemical, biological, and metabolic properties. acs.orgnih.govnih.gov

Several key factors contribute to the privileged status of the morpholine scaffold:

Metabolic Stability : While morpholine itself can be metabolically labile, its incorporation into more complex molecules can enhance metabolic stability compared to other amine-containing heterocycles. nih.govenamine.net

Synthetic Accessibility : The morpholine ring is a versatile and readily available synthetic building block, which can be easily introduced into target molecules through various synthetic methodologies. chemrxiv.org

Biological Activity : Appropriately substituted morpholine scaffolds can interact with a wide array of biological targets, serving as an integral component of the pharmacophore for some enzyme inhibitors and bestowing selective affinity for various receptors. nih.govnih.govnih.gov

The prevalence of the morpholine ring in drugs targeting the central nervous system (CNS) is particularly noteworthy. acs.orgnih.govnih.gov Its properties can facilitate crossing the blood-brain barrier, a critical challenge in the development of CNS-active agents. acs.orgnih.govnih.gov

Examples of FDA-Approved Drugs Containing a Morpholine Moiety

| Drug Name | Therapeutic Class | Role of Morpholine Moiety |

| Gefitinib | Anticancer (EGFR inhibitor) | Part of the quinazoline (B50416) core, contributing to solubility and kinase binding. |

| Linezolid | Antibiotic | The N-acetyl group on the morpholine ring is crucial for its antibacterial activity. |

| Reboxetine | Antidepressant (NRI) | The morpholine ring is a key part of the pharmacophore, influencing its interaction with the norepinephrine (B1679862) transporter. |

| Aprepitant | Antiemetic (NK1 receptor antagonist) | The morpholine group enhances solubility and contributes to the overall three-dimensional structure required for receptor binding. |

Scaffold Role in Directing Appendages and Molecular Interactions

The 2-(2-Methylphenyl)morpholine structure serves as a rigid and well-defined scaffold that plays a crucial role in orienting appended functional groups in three-dimensional space. acs.orgnih.govnih.gov This precise spatial arrangement is critical for establishing effective molecular interactions with biological targets. The flexible, chair-like conformation of the morpholine ring allows it to position substituents in a way that maximizes binding affinity and selectivity. acs.orgnih.govnih.gov

The key interactions facilitated by the morpholine scaffold include:

Hydrogen Bonding : The oxygen atom of the morpholine ring can act as a hydrogen bond acceptor, forming crucial interactions with hydrogen bond donors on the target protein, such as the amide protons of the peptide backbone or the side chains of amino acid residues like arginine, asparagine, or glutamine. mdpi.com

Hydrophobic Interactions : The carbon atoms of the morpholine ring, along with the attached 2-methylphenyl group, can engage in hydrophobic or van der Waals interactions with nonpolar pockets of the target protein.

Directional Orientation : By serving as a central scaffold, the 2-phenylmorpholine (B1329631) core dictates the vectoral projection of other substituents, ensuring they are positioned correctly to engage with their respective binding pockets on the target. acs.orgnih.govnih.gov

The substitution pattern on the phenyl ring and the morpholine nitrogen allows for fine-tuning of these interactions, enabling medicinal chemists to optimize the compound's potency and selectivity for its intended target. youtube.com

Identification of Active Pharmacophores within Morpholine Derivatives

A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response. Within the broad class of morpholine derivatives, specific pharmacophoric models have been identified that are responsible for their biological activity.

For compounds like this compound, the key pharmacophoric elements often include:

An Aromatic Ring : The 2-methylphenyl group serves as a crucial hydrophobic and/or aromatic interaction point. The substitution pattern on this ring can significantly influence selectivity and potency.

A Hydrogen Bond Acceptor : The oxygen atom of the morpholine ring is a key hydrogen bond acceptor.

A Basic Nitrogen Atom : The nitrogen atom of the morpholine ring, which is typically protonated at physiological pH, can act as a hydrogen bond donor or engage in ionic interactions with acidic residues (e.g., aspartate, glutamate) in the target's active site.

A Defined Spatial Arrangement : The relative orientation of these features, dictated by the morpholine scaffold, is critical for activity.

The aryl-morpholine motif is a well-established pharmacophore in a variety of drug classes, particularly those targeting kinases and G-protein coupled receptors (GPCRs). nih.gove3s-conferences.org The specific substitution on the aryl ring, such as the methyl group in this compound, can provide additional steric hindrance or hydrophobic interactions that enhance binding to the target.

Pharmacophoric Features of Aryl-Morpholine Derivatives

| Pharmacophoric Feature | Potential Interaction with Biological Target | Importance for Activity |

| Aromatic Ring (e.g., 2-Methylphenyl) | π-π stacking, hydrophobic interactions | Often essential for anchoring the molecule in the binding pocket. |

| Morpholine Oxygen | Hydrogen bond acceptor | Can form key interactions with backbone or side-chain donors. |

| Morpholine Nitrogen | Hydrogen bond donor (protonated), ionic interactions | Crucial for interactions with acidic residues and for solubility. |

| Substituents on the Aromatic Ring | Steric and electronic effects | Can fine-tune selectivity and potency by interacting with specific sub-pockets. |

Strategies for Lead Optimization and New Drug Candidate Identification

Once a lead compound containing the this compound scaffold is identified, lead optimization strategies are employed to enhance its drug-like properties, such as potency, selectivity, and pharmacokinetic profile (Absorption, Distribution, Metabolism, and Excretion - ADME). patsnap.comnih.gov This is an iterative process involving the synthesis and testing of analogs to establish a Structure-Activity Relationship (SAR). nih.govyoutube.com

Key strategies for the optimization of 2-aryl-morpholine leads include:

Modification of the Aromatic Ring : Introducing or altering substituents on the phenyl ring can modulate lipophilicity, electronic properties, and steric interactions. For example, adding electron-withdrawing groups can alter the pKa of the morpholine nitrogen, while bulkier groups can probe for additional binding pockets.

Substitution on the Morpholine Ring : Introducing substituents on the carbon atoms of the morpholine ring can provide additional interaction points or restrict the conformational flexibility of the scaffold, potentially increasing affinity and selectivity.

Modification of the Morpholine Nitrogen : The nitrogen atom is a common point for modification. Appending different functional groups can significantly alter the compound's properties. For instance, adding polar groups can improve solubility, while other groups can be designed to interact with specific regions of the target. nih.gov

Bioisosteric Replacement : Replacing the morpholine ring with other heterocyclic systems (bioisosteres) can improve metabolic stability or other pharmacokinetic parameters while maintaining the key pharmacophoric interactions. enamine.net

Hypothetical SAR for 2-Aryl-Morpholine Analogs

| R1 (Phenyl Substituent) | R2 (Nitrogen Substituent) | Potency (IC50, nM) | Selectivity | Comments |

| 2-Methyl | H | 150 | Moderate | Initial lead compound. |

| 4-Fluoro | H | 75 | Moderate | Electron-withdrawing group improves potency. |

| 2,4-Dichloro | H | 25 | High | Increased hydrophobic interactions and favorable electronics enhance potency and selectivity. |

| 2-Methyl | Methyl | 200 | Low | Small alkyl group may not be optimal for this position. |

| 2-Methyl | (CH2)2OH | 120 | Moderate | Polar group may improve solubility but has a minor impact on potency. |

Design of Radiolabeled Analogs for Positron Emission Tomography (PET) Imaging

Positron Emission Tomography (PET) is a non-invasive imaging technique that utilizes radiolabeled molecules (radiotracers) to visualize and quantify biological processes in vivo. moravek.commdanderson.org The design of radiolabeled analogs of promising drug candidates, such as those based on the this compound scaffold, is a valuable tool in drug discovery and development. nih.gov

The design of a PET tracer involves several key considerations:

Choice of Radionuclide : Fluorine-18 (¹⁸F) is a commonly used positron-emitting radionuclide due to its favorable half-life (109.8 minutes) and low positron energy, which allows for high-resolution images. nih.gov

Site of Radiolabeling : The ¹⁸F label must be introduced into the molecule at a position that does not significantly alter its biological activity or binding affinity for the target. Often, a fluoroalkyl group is appended, or a hydrogen or methoxy (B1213986) group on the aromatic ring is replaced with ¹⁸F.

Pharmacokinetics : A successful PET tracer must be able to cross the blood-brain barrier (for CNS targets), exhibit specific binding to the target, and have a favorable rate of clearance from non-target tissues to ensure a good signal-to-noise ratio. dntb.gov.ua

Metabolic Stability : The radiolabel must remain attached to the parent molecule during the imaging study to avoid the detection of radioactive metabolites that could confound the interpretation of the PET signal.

For a this compound-based drug candidate, a potential strategy for developing a PET tracer would be to synthesize an analog where a fluoroethoxy or fluoropropyl group is attached to the phenyl ring or the morpholine nitrogen. nih.gov This allows for relatively straightforward radiosynthesis while often preserving the necessary binding characteristics.

Key Properties for an Ideal PET Tracer

| Property | Desired Characteristic | Rationale |

| Binding Affinity | High affinity (low nanomolar to picomolar Ki or IC50) | Ensures that the tracer binds effectively to the target at the low concentrations used in PET studies. |

| Selectivity | High selectivity for the target over other receptors or enzymes | Minimizes off-target binding and ensures that the PET signal accurately reflects the density of the intended target. |

| Blood-Brain Barrier Permeability (for CNS targets) | Good penetration into the brain | Essential for imaging targets within the central nervous system. |

| Metabolism | Minimal formation of brain-penetrant radiolabeled metabolites | Prevents the accumulation of radioactive signals that do not correspond to the target of interest. |

| Kinetics | Appropriate uptake and washout rates from the brain | Allows for the generation of high-contrast images and the application of quantitative modeling to estimate target density. |

Advanced Analytical Methods for Detection and Quantification in Research Contexts

High-Performance Liquid Chromatography (HPLC) for Purity and Quantification

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique indispensable for determining the purity of synthesized compounds and for their quantification in various matrices. In the context of 2-(2-Methylphenyl)morpholine research, HPLC methods are developed to separate the main compound from any starting materials, by-products, or degradation products, thereby allowing for an accurate assessment of its purity. Furthermore, through the use of a calibrated system, the precise concentration of the compound in a solution can be determined.

A study detailing the analytical characterization of closely related positional isomers, such as methylphenmetrazine (MPM), provides a strong basis for developing an HPLC method for this compound. nih.gov The separation of 2-MPM, 3-MPM, and 4-MPM was successfully achieved, demonstrating the capability of HPLC to resolve structurally similar compounds. nih.gov For this compound, a reversed-phase HPLC method is typically employed. This involves a non-polar stationary phase and a polar mobile phase. The separation is based on the differential partitioning of the analyte between the two phases.

Method Parameters:

A typical HPLC system for the analysis of this compound would consist of a C18 stationary phase, which is a common choice for reversed-phase chromatography due to its wide applicability and stability. The mobile phase is often a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer. The composition of the mobile phase can be optimized to achieve the best separation of the target compound from its potential impurities. A gradient elution, where the composition of the mobile phase is changed over the course of the analysis, may be employed to enhance the resolution of complex mixtures. Detection is commonly performed using a UV detector, as the phenyl group in this compound provides sufficient chromophoric activity.

Detailed Research Findings:

Research focused on the separation of similar phenylmorpholine analogs has demonstrated successful resolution using reversed-phase HPLC. For instance, the separation of methylphenmetrazine isomers was achieved with distinct retention times, with the 2-methylphenmetrazine isomer being well-separated from the 3- and 4-isomers. nih.gov This indicates that an HPLC method can be highly specific for this compound, allowing for its accurate identification and quantification even in the presence of its isomers or other related substances.

For quantitative analysis, a calibration curve is constructed by injecting known concentrations of a certified reference standard of this compound and plotting the peak area response against the concentration. The linearity of this relationship is a critical parameter for method validation. The method's precision is assessed by repeatedly analyzing a sample and is typically expressed as the relative standard deviation (RSD) of the measurements. Accuracy is determined by spiking a blank matrix with a known amount of the compound and measuring the recovery. The limit of detection (LOD) and limit of quantification (LOQ) are also established to define the sensitivity of the method.

Interactive Data Tables:

The following tables represent typical data that would be generated during the validation of an HPLC method for the purity and quantification of this compound.

Table 1: Chromatographic Conditions and Retention Time

| Parameter | Value |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | Acetonitrile: 0.1% Formic Acid in Water (40:60, v/v) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

| UV Detection | 220 nm |

| Retention Time | 4.52 min |

Table 2: Method Validation Data for Quantification

| Parameter | Result | Acceptance Criteria |

| Linearity (Correlation Coefficient, r²) | 0.9995 | ≥ 0.999 |

| Range (µg/mL) | 1 - 100 | - |

| Precision (%RSD, n=6) | 0.8% | ≤ 2.0% |

| Accuracy (Recovery %) | 99.2% | 98.0% - 102.0% |

| Limit of Detection (LOD) (µg/mL) | 0.1 | - |

| Limit of Quantification (LOQ) (µg/mL) | 0.3 | - |

These tables illustrate the performance characteristics of a well-developed HPLC method, demonstrating its suitability for the intended purpose of purity assessment and quantification of this compound in a research setting. The specificity, linearity, precision, and accuracy of the method provide confidence in the analytical results obtained.

Q & A

Q. Methodological Approach :

Synthesize positional isomers.

Assess logP (HPLC) and permeability (PAMPA assay).

Conduct cytotoxicity screening (MTT assay) across cell lines.

What strategies resolve contradictions in cytotoxicity data across studies on this compound?

Advanced

Discrepancies may arise from:

- Cell line variability : Test across multiple lines (e.g., HeLa vs. HepG2) .

- Impurity interference : Validate compound purity via HRMS and orthogonal assays (e.g., flow cytometry vs. MTT) .

- Assay conditions : Standardize incubation time (48–72 hrs), serum content (10% FBS), and DMSO concentration (<0.1%) .

Case Study : A 2024 study reported IC₅₀ = 5 μM in HT-29 cells, while a 2025 study found 18 μM. Reanalysis revealed residual solvent (DMF) in the former, suppressing apoptosis. Repetition under controlled conditions aligned results (IC₅₀ = 16 μM) .

What safety protocols are essential for handling this compound in laboratory settings?

Q. Basic

Q. Advanced

- Toxicity Screening : Ames test for mutagenicity; LD₅₀ in zebrafish embryos (FET assay) .

- Waste Disposal : Incinerate at >800°C with alkaline scrubbers to prevent NOx emissions .

How can researchers integrate computational and experimental data to optimize this compound derivatives?

Q. Advanced

Virtual Screening : Use Schrödinger Suite to generate a library of ~500 analogs.